Mass Shift (+5 Da vs. +4 Da) Enhances Isotopic Resolution and Reduces Cross-Talk Risk in MRM Detection
Amiodarone-d5 provides a precursor ion mass shift of +5 Da (m/z 651.0 → m/z 656.0 for the free base ion) relative to unlabeled amiodarone, compared with +4 Da for amiodarone-d4. The larger mass separation reduces the risk of isotopic cross-contribution between the analyte's M+1 (primarily from 13C natural abundance, ~27% for C25) or M+2 peaks and the internal standard signal in selected reaction monitoring (SRM) . While amiodarone contains two monoisotopic 127I atoms (100% natural abundance), minimizing halogen-related M+2 cross-talk, the +5 Da shift places the IS channel further from the 13C2 M+2 isotopologue of the analyte (~3.5% relative abundance), which could otherwise contribute signal to an IS channel at +4 Da if d1/d2 isotopic impurities are present in the d4 preparation [1]. The molecular weight is 686.80 Da for d5 (HCl salt), versus 685.80 Da for d4 and 681.77 Da for unlabeled amiodarone HCl .
| Evidence Dimension | Precursor ion mass shift from unlabeled amiodarone and separation from natural isotopic envelope |
|---|---|
| Target Compound Data | +5 Da mass shift (686.80 Da hydrochloride salt); greater separation from M+2 13C2 isotopologue |
| Comparator Or Baseline | Amiodarone-d4: +4 Da mass shift (685.80 Da hydrochloride salt); closer overlap with M+2 13C2 isotopologue (~3.5% relative abundance at C25) |
| Quantified Difference | +1 Da additional mass separation vs. d4; M+2 13C2 relative abundance of amiodarone ~3.5% |
| Conditions | ESI-LC-MS/MS; precursor ion selection in Q1; natural isotopic abundance calculations for C25H29I2NO3 |
Why This Matters
The +5 Da shift provides an additional margin against isotopic cross-talk that becomes critical when the d4 IS preparation contains even low levels of d1-d2 isotopic impurities, or when quantifying amiodarone at low ng/mL concentrations where analyte M+2 signal can be comparable to IS signal intensity.
- [1] Gu H, Wang J, Aubry AF, et al. Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies. Anal Chem. 2012;84(11):4844-4850. doi:10.1021/ac300442v View Source
